
Ethenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless, flammable liquid with a boiling point of -22.8°C and a molecular weight of 58.15 g/mol . The structure of ethenylsilane consists of a vinyl group (CH2=CH-) attached to a silicon atom (SiH3), making it a versatile compound in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethenylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with silicon hydrides in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic addition of silicon hydrides to vinyl compounds under controlled conditions. This method ensures the efficient production of this compound with minimal impurities .
化学反应分析
Types of Reactions
Ethenylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: This compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as platinum or palladium complexes.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products have significant applications in materials science and industrial chemistry .
科学研究应用
Ethenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
作用机制
The mechanism of action of ethenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with oxygen, nitrogen, and other electronegative atoms, forming stable siloxane or silanol linkages. These interactions are crucial for its applications in materials science and surface modification .
相似化合物的比较
Similar Compounds
Similar compounds to ethenylsilane include:
- Methylsilane (CH3SiH3)
- Ethylsilane (C2H5SiH3)
- Phenylsilane (C6H5SiH3)
- Trichlorosilane (SiHCl3)
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and versatility compared to other silanes. This vinyl functionality allows this compound to participate in a broader range of chemical reactions, making it valuable in various synthetic and industrial applications .
属性
CAS 编号 |
7291-09-0 |
|---|---|
分子式 |
C2H3Si |
分子量 |
55.13 g/mol |
IUPAC 名称 |
ethenylsilane |
InChI |
InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |
InChI 键 |
ARLJCLKHRZGWGL-UHFFFAOYSA-N |
SMILES |
C=C[SiH3] |
规范 SMILES |
C=C[Si] |
Pictograms |
Irritant |
同义词 |
vinylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



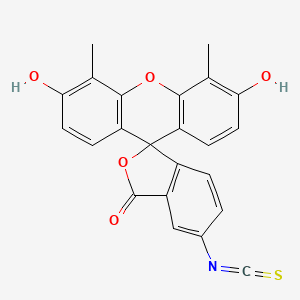


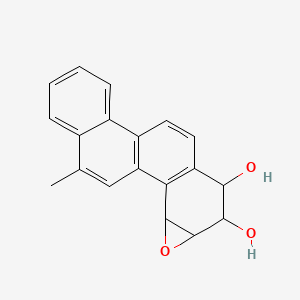

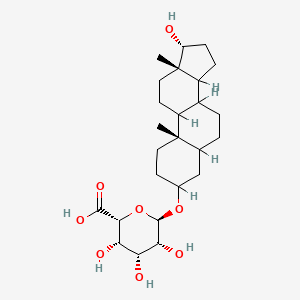


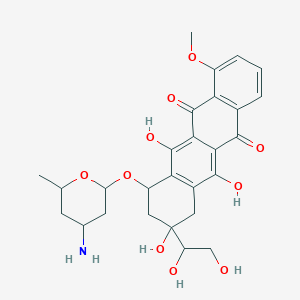
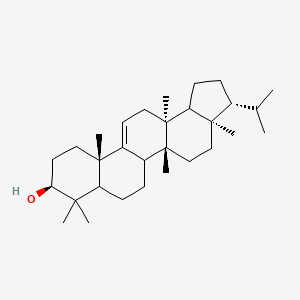

![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)

